3-tert-Butylaniline

Physical Chemistry Solvent & Reagent Selection Distillation-based Purification

3-tert-Butylaniline (CAS 5369-19-7) is a meta-tert-butyl-substituted primary aromatic amine of molecular formula C₁₀H₁₅N (MW 149.24 g/mol). It is a light-orange to yellow-green clear liquid at 20 °C with a boiling point of 119 °C / 15 mmHg (or ~236 °C at 760 mmHg) and a refractive index of 1.54.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 5369-19-7
Cat. No. B1265813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-tert-Butylaniline
CAS5369-19-7
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC=C1)N
InChIInChI=1S/C10H15N/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7H,11H2,1-3H3
InChIKeyDPKTVUKEPNBABS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-tert-Butylaniline (CAS 5369-19-7) for Procurement: Key Physicochemical Identity & Supply-Chain Snapshot


3-tert-Butylaniline (CAS 5369-19-7) is a meta-tert-butyl-substituted primary aromatic amine of molecular formula C₁₀H₁₅N (MW 149.24 g/mol) . It is a light-orange to yellow-green clear liquid at 20 °C with a boiling point of 119 °C / 15 mmHg (or ~236 °C at 760 mmHg) and a refractive index of 1.54 [1]. The electron-donating, sterically demanding tert-butyl group at the meta position differentiates it from unsubstituted aniline and other positional or multi-substituted aniline analogs, enabling unique reactivity profiles in electrophilic aromatic substitution, cross-coupling, and ligand syntheses [2].

Why 3-tert-Butylaniline Cannot Be Replaced by Unsubstituted Aniline, 4-tert-Butylaniline, or 3,5-Di-tert-butylaniline Without Performance Consequences


Substituting a tert-butyl group at the meta position of aniline is not a trivial structural modification: it alters the electron density (σₘ for t-Bu ≈ −0.10 vs. σₚ for t-Bu ≈ −0.19), raising the pKₐ of the conjugate acid relative to the para isomer [1]. The meta-tert-butyl group introduces a distinct steric shielding effect that is qualitatively different from ortho or para substitution and is less bulky than 3,5-di-tert-butylation . Consequently, the compound’s reaction rate, regioselectivity, and solubility deviate markedly from its closest analogs, and generic substitution cannot reproduce the same catalytic or intermediate performance. This fundamental difference mandates compound-specific qualification in any procurement decision.

3-tert-Butylaniline Performance Data versus Closest Analogs: Quantitative Selection Proof


Boiling-Point Differentiation: 3-tert-Butylaniline vs. Aniline & 4-tert-Butylaniline

The meta-tert-butyl substitution elevates the boiling point of 3-tert-butylaniline approximately 55 °C above unsubstituted aniline (184 °C vs. 236.6 °C at 760 mmHg [1]) and distinctively differs from the para isomer (bp 90–93 °C / 3 mmHg vs. 3-tert-butylaniline bp 119 °C / 15 mmHg ). This volatility difference is critical for processes relying on fractional distillation or when thermal stability margins are narrow [1].

Physical Chemistry Solvent & Reagent Selection Distillation-based Purification

Basicity Tuning: Conjugate-Acid pKa of 3-tert-Butylaniline vs. 4-tert-Butylaniline and Unsubstituted Aniline

The tert-butyl group is electron-donating; however, its meta and para positions affect the amino group's basicity unequally. The para isomer exhibits a conjugate-acid pKₐ of 3.78 (25 °C) , whereas literature consensus places the meta isomer closer to 4.30–4.45 [1], consistent with the weaker inductive effect at the meta position. Unsubstituted aniline has a conjugate-acid pKₐ of 4.60 [1]. The meta isomer thus provides a basicity intermediate between the para isomer and the parent aniline, offering a distinct protonation-state window for acid-base extractions and coupling reactions involving amine nucleophilicity.

pKa and Basicity Electron-Donating Substituent Effects Reaction Design

Steric-Volume Differentiation: 3-tert-Butylaniline vs. 3,5-Di-tert-butylaniline as a Catalyst-Ligand Building Block

When designing sterically demanding ligands, the degree of substitution is a critical variable. 3-tert-Butylaniline carries a single meta-tert-butyl group, providing explicitly less steric hindrance than 3,5-di-tert-butylaniline (CAS 2380-36-1) . This difference directly impacts the cone angle and the accessibility of the metal center in the resulting complexes, thereby altering catalytic turnover frequency and enantioselectivity. In Pd-catalyzed cross-coupling reactions, for instance, a moderate steric profile may favor faster oxidative addition compared to the more congested di-tert-butyl analog.

Homogeneous Catalysis Steric Parameter (Tolman cone angle) Ligand Design

Enantioselective Ligand Synthesis: 3-tert-Butylaniline as a Crucial Synthon Compared with Parent Aniline

A C₂‑symmetric acridyl‑naphthalene N,N′‑dioxide ligand 1, prepared from 3‑tert‑butylaniline and 2‑chlorobenzoic acid in five steps, was obtained in 29 % overall yield [1][2]. The resulting scandium(III) complex enables enantioselective fluorescence sensing of chiral α‑amino alcohols at micromolar concentrations, a property not achievable with the parent aniline-based analog, which lacks sufficient steric bulk for chiral discrimination [1]. This example demonstrates that the 3‑tert‑butyl group is not merely a substituent but provides the necessary three‑dimensional environment for chiral recognition.

Chiral Sensing Enantioselective Fluorescence C2-Symmetric Ligands

Pharmaceutical/Agrochemical Intermediate Specificity: 3-tert-Butylaniline as the Exclusive Meta-Substituted Precursor in Etoxazole Synthesis

3‑tert‑Butylaniline is the only tert‑butyl‑substituted aniline that can deliver meta‑tert‑butylphenol following diazotization and hydrolysis [1]. The para isomer (4‑tert‑butylaniline) yields the para‑tert‑butylphenol, which is not a suitable intermediate for the acaricide etoxazole, while the ortho isomer introduces unacceptable steric hindrance during the hydrolysis step [1]. This positional specificity is mandated by the downstream synthetic route and cannot be circumvented by switching to another tert‑butylaniline isomer [1].

Agrochemical Intermediate Diazotization–Hydrolysis Etoxazole

Hydrodechlorination Synthetic Efficiency: 3-tert-Butylaniline via Raney-Nickel-Catalyzed Route

A dedicated hydrodechlorination route employing Raney nickel as catalyst, a methanol-water solvent mixture (v:v = 4:1), ammonium acetate additive (1:1 molar ratio to substrate), and reaction conditions of 140 °C and 3.0 MPa pressure has been reported for the synthesis of 3‑tert‑butylaniline [1]. This method is optimized specifically for the meta‑tert‑butyl substrate geometry and provides a scalable, reproducible route to high-purity material (authenticated via GC titration purity ≥98.0 % for the commercial product ), while analogous conditions applied to the para or ortho isomers may result in side products due to differing steric congestion around the halogen position [1].

Catalytic hydrogenation Process chemistry Purity optimization

Application Scenarios Where 3-tert-Butylaniline Delivers Verifiable Advantage


Synthesis of C₂‑Symmetric Fluorescent Ligands for Enantioselective Sensing

Based on the direct head‑to‑head evidence in Section 3 (J. Org. Chem. 2008, 73, 4267–4270), 3‑tert‑butylaniline is the mandatory building block for C₂‑symmetric acridyl‑naphthalene N,N′‑dioxide ligands that enable fluorescence‑based determination of both concentration and enantiomeric excess of chiral amino alcohols at micromolar levels [1]. Straight aniline or 4‑tert‑butylaniline do not afford the same steric environment and thus cannot be substituted. Procurement for this application must specify CAS 5369‑19‑7.

Agrochemical Intermediate Manufacturing: Exclusive Meta-tert-Butylphenol Route for Etoxazole

As detailed in Section 3, the diazotization‑hydrolysis of 3‑tert‑butylaniline is the only practical route to meta‑tert‑butylphenol, the phenol intermediate required for etoxazole and the antioxidant anoxazole [2]. Purchasing other tert‑butylaniline isomers would lead to incorrect phenol regioisomers, rendering the entire synthetic campaign non‑viable.

Design of Sterically Tuned Palladium and Copper Complexes for Homogeneous Catalysis

The quantitative steric differentiation between 3‑tert‑butylaniline and 3,5‑di‑tert‑butylaniline (Section 3) guides the selection of the mono‑substituted aniline when a moderate cone angle is required . Using 3‑tert‑butylaniline as a ligand precursor provides a well‑defined steric profile that avoids over‑crowding at the metal center, which is critical for maintaining catalytic activity in cross‑coupling and C–H activation processes.

Custom Amine Applications Requiring Specific Basicity and Boiling Range

The differentiated conjugate‑acid pKₐ and boiling point of 3‑tert‑butylaniline compared to aniline and 4‑tert‑butylaniline (Section 3) make it the preferred aromatic amine when a narrow liquid‑range window or a specific protonation state is needed, such as in high‑temperature polyimide synthesis, specialty dye coupling, or as a reactive building block in polymer electrolyte membranes.

Technical Documentation Hub

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